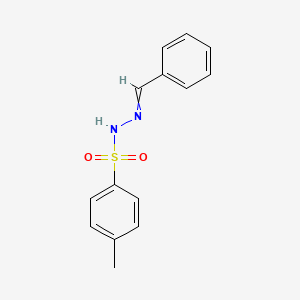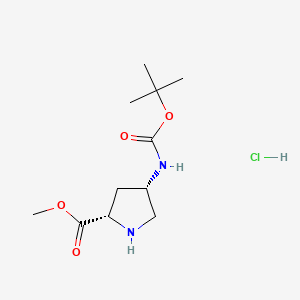
Tosylhydrazone de benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde tosylhydrazone is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of benzaldehyde, where the aldehyde group is converted into a tosylhydrazone group. This compound is commonly used in organic synthesis due to its versatility and reactivity. It is particularly known for its role in the Shapiro reaction and other transformations involving diazo compounds .
Applications De Recherche Scientifique
Benzaldehyde tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and drug intermediates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Catalysis: Benzaldehyde tosylhydrazone is used in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
Target of Action
Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .
Mode of Action
Benzaldehyde tosylhydrazone undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .
Biochemical Pathways
Benzaldehyde tosylhydrazone is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Benzaldehyde tosylhydrazone’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .
Action Environment
The action of Benzaldehyde tosylhydrazone can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .
Analyse Biochimique
Biochemical Properties
Benzaldehyde tosylhydrazone is involved in various biochemical reactions. It is known to participate in transition-metal-catalyzed and transition-metal-free reactions, which afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds
Cellular Effects
Related compounds, such as redox-active benzaldehydes, have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is known that N-tosylhydrazones, a group to which Benzaldehyde tosylhydrazone belongs, can be used as versatile building blocks in the construction of a range of cyclic compounds . They can also react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations .
Metabolic Pathways
It is known that benzaldehydes can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzaldehyde tosylhydrazone can be synthesized by reacting benzaldehyde with p-toluenesulfonylhydrazide in the presence of a solvent such as methanol. The reaction is mildly exothermic and results in the formation of benzaldehyde tosylhydrazone as a crystalline solid . The general reaction is as follows: [ \text{C6H5CHO} + \text{TsNHNH2} \rightarrow \text{C6H5CH=NNHTs} ]
Industrial Production Methods: While specific industrial production methods for benzaldehyde tosylhydrazone are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, solvent recovery, and product purification to ensure high yield and purity.
Types of Reactions:
Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, borane.
Bases: Sodium methoxide, n-butyllithium.
Catalysts: Transition metals such as rhodium for cyclopropanation.
Major Products:
Alkanes: From reduction reactions.
Alkenes: From elimination reactions in the Shapiro reaction.
Cyclopropanes and Epoxides: From metal-catalyzed reactions.
Comparaison Avec Des Composés Similaires
- Acetone tosylhydrazone
- Cyclohexanone tosylhydrazone
- Camphor tosylhydrazone
Comparison: Benzaldehyde tosylhydrazone is unique due to its aromatic structure, which imparts different reactivity compared to aliphatic tosylhydrazones like acetone tosylhydrazone. The presence of the phenyl group in benzaldehyde tosylhydrazone allows for additional interactions and transformations, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
1666-17-7 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |
Clé InChI |
FZFLTDNAHASQQC-PTNGSMBKSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)

